molecular formula C17H23ClN2O2 B6001751 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide

Katalognummer: B6001751
Molekulargewicht: 322.8 g/mol
InChI-Schlüssel: NWAJCASUSUVXQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide, commonly known as CEP-1347, is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK). JNK is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CEP-1347 has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.

Wirkmechanismus

CEP-1347 exerts its neuroprotective effects by selectively inhibiting the N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide pathway. This compound is activated in response to various stress stimuli, including oxidative stress, inflammation, and protein misfolding, which are all implicated in the pathogenesis of neurodegenerative diseases. This compound activation leads to the phosphorylation of various downstream targets, including transcription factors, which regulate the expression of genes involved in cell survival, apoptosis, and inflammation. By inhibiting this compound activation, CEP-1347 prevents the phosphorylation of these downstream targets, leading to the suppression of cell death and inflammation.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have several biochemical and physiological effects in various preclinical models. In animal models of Parkinson's disease, CEP-1347 has been shown to protect dopaminergic neurons from degeneration, reduce neuroinflammation, and improve motor function. In animal models of Alzheimer's disease, CEP-1347 has been shown to reduce amyloid-beta deposition and improve cognitive function. In animal models of Huntington's disease, CEP-1347 has been shown to reduce neuronal loss and improve motor function.

Vorteile Und Einschränkungen Für Laborexperimente

CEP-1347 has several advantages and limitations for lab experiments. One advantage is its potent and selective inhibition of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide, which allows for the specific targeting of this pathway. Another advantage is its ability to cross the blood-brain barrier, which is essential for its potential therapeutic applications in neurodegenerative diseases. One limitation is its relatively short half-life, which may require frequent dosing in clinical settings. Another limitation is its potential off-target effects, which may affect the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on CEP-1347. One direction is the development of more potent and selective N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of CEP-1347 in other neurodegenerative diseases, such as amyotrophic lateral sclerosis and multiple sclerosis. Additionally, the combination of CEP-1347 with other neuroprotective agents, such as antioxidants and anti-inflammatory agents, may have synergistic effects and improve its therapeutic efficacy. Finally, the elucidation of the molecular mechanisms underlying the neuroprotective effects of CEP-1347 may provide insights into the pathogenesis of neurodegenerative diseases and identify new therapeutic targets.

Synthesemethoden

The synthesis of CEP-1347 involves several steps, starting from commercially available starting materials. The first step involves the protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group. The protected pyrrolidine is then reacted with 3-chlorobenzyl bromide to form the intermediate, which is further reacted with 2,2-dimethylpropanoyl chloride to yield the final product, CEP-1347.

Wissenschaftliche Forschungsanwendungen

CEP-1347 has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, CEP-1347 has been shown to protect dopaminergic neurons from degeneration in animal models of Parkinson's disease. In addition, CEP-1347 has been shown to inhibit the activation of microglia and astrocytes, which are involved in the neuroinflammatory response in neurodegenerative diseases.

Eigenschaften

IUPAC Name

N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-17(2,3)16(22)19-14-10-15(21)20(11-14)8-7-12-5-4-6-13(18)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAJCASUSUVXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CC(=O)N(C1)CCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.